molecular formula C17H11ClF3NO4 B2389279 [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate CAS No. 1002017-78-8

[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate

Cat. No.: B2389279
CAS No.: 1002017-78-8
M. Wt: 385.72
InChI Key: GCNQCBGTINCKLG-UHFFFAOYSA-N
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Description

[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate: is a complex organic compound characterized by the presence of a chloro, trifluoromethyl, and formyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate: undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: 4-carboxybenzoate derivative.

    Reduction: 4-hydroxybenzoate derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of [2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

[2-[4-Chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate: can be compared with other similar compounds to highlight its uniqueness:

These comparisons underscore the unique combination of functional groups in This compound , which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-[4-chloro-3-(trifluoromethyl)anilino]-2-oxoethyl] 4-formylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3NO4/c18-14-6-5-12(7-13(14)17(19,20)21)22-15(24)9-26-16(25)11-3-1-10(8-23)2-4-11/h1-8H,9H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNQCBGTINCKLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C(=O)OCC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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